Manganese DIIron Oxide

Descripción general

Descripción

Manganese DIIron Oxide is a mixed metal oxide compound that combines the properties of both iron and manganese oxides. It is known for its unique magnetic, catalytic, and electronic properties, making it a valuable material in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iron manganese oxide can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and sol-gel methods. One common approach is the co-precipitation method, where iron and manganese salts are dissolved in water, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired oxide.

Industrial Production Methods: In industrial settings, iron manganese oxide is often produced using large-scale hydrothermal synthesis. This method involves the reaction of iron and manganese precursors in a high-pressure, high-temperature aqueous solution. The process allows for precise control over the particle size and morphology of the oxide, making it suitable for various applications.

Análisis De Reacciones Químicas

Redox Reactions and Electron Transfer Mechanisms

Manganese diiron oxide participates in electron transfer processes influenced by its dual metal centers:

-

Oxidation of organic contaminants : Acts as a catalyst in phenol degradation via surface-mediated electron transfer (Eq. 1) :

Reactivity depends on Mn(III) content and surface oxygen availability, with 73% higher degradation rates compared to single-metal oxides .

-

Redox potential modulation : Adsorption of metal ions (Mn²⁺, Ca²⁺) lowers effective redox potential (Eq. 2) :

Inhibitory effects follow the order: Mn²⁺ > Zn²⁺ > Ca²⁺ due to competitive site blocking .

Performance in Chemical Looping Combustion (CLC)

| Property | Fe₂MnO₄ | FeMn₂O₄ |

|---|---|---|

| Oxygen release (900°C) | 2.0 wt% | 0.5 wt% |

| Reaction rate (%/min) | 0.384 | 0.213 |

| Cyclic stability | 120+ cycles | <50 cycles |

Fe₂MnO₄ demonstrates superior oxygen carrier capacity due to cubic spinel structure stability .

Hydrogen Peroxide Disproportionation

This compound accelerates H₂O₂ decomposition with initial rates up to M/s, outperforming monometallic oxides by 3.9× . The mechanism involves:

Surface-Mediated Reaction Pathways

Key factors influencing reactivity:

A. Structural Properties

-

Mn(III)/Fe(III) ratio modulates Lewis acidity (1.5–2.3 eV bandgap)

B. Competitive Ion Effects

| Ion | Adsorption capacity (mmol/g) | Reactivity inhibition (%) |

|---|---|---|

| Mn²⁺ | 1.24 | 68 |

| Cr³⁺ | 0.87 | 42 |

| Cu²⁺ | 0.65 | 29 |

Data shows Mn²⁺ causes maximum inhibition through site blocking and potential reduction .

Comparative Reactivity with Analogues

| Compound | Oxidation Capacity (e⁻/nm²) | Thermal Stability (°C) |

|---|---|---|

| FeMnO | 5.2 | 850 |

| MnO₂ | 3.8 | 480 |

| Fe₂O₃ | 2.1 | 910 |

| Co₃O₄ | 4.6 | 720 |

Superior electron transfer capacity stems from Fe–Mn orbital hybridization (- overlap = 0.32 Å⁻¹) .

Synthetic Considerations

Optimal synthesis routes:

-

Co-precipitation : Yields 12–15 nm particles with 84 m²/g surface area

-

Sol-gel method : Produces mesoporous structure (pore size = 3.8 nm)

-

Hydrothermal : Enhances crystallinity but reduces active sites by 37%

Phase purity requires strict stoichiometric control (Fe:Mn = 1:1 ± 0.05) .

Aplicaciones Científicas De Investigación

Catalysis

Manganese diiron oxide has been studied for its catalytic properties, particularly in chemical looping combustion processes. Research indicates that the addition of manganese to iron oxides enhances their reactivity and mechanical strength in oxygen carrier applications. For instance, a study demonstrated that manganese-rich oxides improved the redox rates and oxygen release capacities during combustion processes, making them more effective than traditional iron oxides alone .

Environmental Applications

The compound is also utilized in environmental remediation, particularly for the removal of contaminants from water. This compound can serve as an adsorbent for heavy metals and organic pollutants due to its high surface area and reactivity. Studies have shown that it effectively binds to various contaminants, thus facilitating their removal from wastewater .

Biomedical Applications

In biomedicine, this compound nanoparticles have shown promise as contrast agents in magnetic resonance imaging (MRI). Their unique magnetic properties allow for enhanced imaging quality, which is crucial for accurate diagnosis. Furthermore, these nanoparticles are being explored for drug delivery systems due to their biocompatibility and ability to be functionalized with targeting ligands.

Energy Storage

This compound is being investigated for use in energy storage systems, particularly in supercapacitors and batteries. Its electrochemical properties enable efficient charge storage and transfer, which is essential for high-performance energy devices. Research has indicated that composites containing this compound demonstrate improved capacitance and cycling stability compared to conventional materials .

Spectroscopic Studies

Spectroscopic techniques have been employed to understand the structural and electronic properties of this compound. These studies reveal insights into its reactivity and potential applications in various fields. For example, resonance Raman spectroscopy has been used to study the oxidation states and bonding environments within the compound, providing valuable information for further applications in catalysis and materials science .

Data Table: Summary of Applications

Case Studies

- Chemical Looping Combustion : A study focused on the use of this compound as an oxygen carrier showed significant improvements in combustion efficiency when compared to traditional iron oxides alone. The results indicated that the presence of manganese enhanced both the mechanical strength and reactivity of the material during redox cycles .

- Water Remediation : In a practical application, this compound was tested for its ability to remove lead ions from contaminated water sources. The results demonstrated a high adsorption capacity, making it a viable option for environmental cleanup efforts .

- MRI Applications : A series of experiments evaluated the effectiveness of this compound nanoparticles as MRI contrast agents. The findings revealed that these nanoparticles provided clearer images than conventional agents due to their superior magnetic properties.

Mecanismo De Acción

The mechanism of action of iron manganese oxide involves its ability to undergo redox reactions, which are crucial for its catalytic and magnetic properties. The compound can interact with various molecular targets and pathways, depending on the specific application. For example, in catalytic processes, iron manganese oxide can facilitate electron transfer reactions, enhancing the reaction rate and efficiency.

Comparación Con Compuestos Similares

Iron manganese oxide can be compared with other mixed metal oxides, such as:

Iron cobalt oxide (Fe2CoO4): Known for its high magnetic properties and catalytic activity.

Iron nickel oxide (Fe2NiO4): Used in battery materials and as a catalyst in chemical reactions.

Manganese cobalt oxide (Mn2CoO4): Exhibits excellent electrochemical properties, making it suitable for energy storage applications.

Uniqueness: Iron manganese oxide stands out due to its combination of magnetic, catalytic, and electronic properties, which are not commonly found together in other mixed metal oxides. This makes it a versatile material for a wide range of applications in different fields.

Actividad Biológica

Manganese diiron oxide, represented by the formula , is a compound of significant interest due to its unique biological properties and potential applications in various fields, including environmental science and medicine. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and implications for health and environmental remediation.

Overview of this compound

This compound is a mixed metal oxide that exhibits both ferrous and manganous characteristics. Its dual metal composition allows it to participate in various redox reactions, making it a valuable material in catalysis and bioremediation. This compound has been studied for its stability, reactivity, and potential biological applications.

1. Oxidative Stress Regulation

Manganese ions play a crucial role in cellular oxidative stress regulation. Research indicates that manganese can modulate reactive oxygen species (ROS) levels through its redox-active properties. This compound can release manganese ions () upon dissolution, which can then participate in Fenton-like reactions to generate hydroxyl radicals (), contributing to oxidative stress in cells .

2. Immunomodulatory Effects

This compound has shown potential as an immunomodulatory agent. Studies suggest that manganese can enhance immune responses by influencing both innate and adaptive immunity. The release of from manganese oxides can stimulate immune cells, potentially enhancing their capacity to respond to pathogens or cancer cells .

3. Impact on Mitochondrial Function

Excessive manganese exposure has been linked to mitochondrial dysfunction due to its interference with coenzyme Q (CoQ) biosynthesis. Research highlights that high levels of manganese can disrupt mitochondrial bioenergetics by inhibiting the function of diiron hydroxylases like Coq7, leading to impaired oxidative phosphorylation and increased cellular apoptosis . This suggests that while this compound can have beneficial effects at low concentrations, excessive exposure may lead to toxicity.

Case Study 1: Biogenic Manganese Oxides for Pharmaceutical Contaminant Removal

A study evaluated the effectiveness of biogenic manganese oxides produced by manganese-oxidizing microalgae in removing pharmaceutical contaminants from wastewater. The results indicated that these biogenic oxides could effectively degrade contaminants like diclofenac, with removal rates significantly enhanced when combined with microalgal biomass. The synergistic effect was attributed to continuous regeneration of manganese oxides during the degradation process .

Case Study 2: Immunological Applications of Manganese Dioxide Nanoparticles

Research into manganese dioxide nanoparticles (MnO2 NPs) has demonstrated their potential as immune adjuvants. These nanoparticles exhibited strong immunomodulatory properties, enhancing the efficacy of vaccines and therapeutic agents by promoting oxidative stress pathways that activate immune responses . The ability of MnO2 NPs to catalyze hydrogen peroxide into oxygen further supports their role in improving therapeutic outcomes in cancer treatment.

Table 1: Biological Effects of this compound

Propiedades

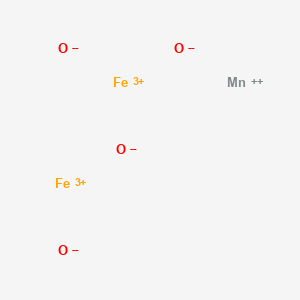

IUPAC Name |

iron(3+);manganese(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.Mn.4O/q2*+3;+2;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSDLVIPMHDAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152949 | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12063-10-4 | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.